molecular formula C21H21N3O3 B2994518 2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione CAS No. 154501-30-1

2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2994518
CAS No.: 154501-30-1
M. Wt: 363.417
InChI Key: GOSCBHFBWPBZEV-UHFFFAOYSA-N
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Description

“2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione” is a compound that has been the focus of much research due to its presence in a wide array of bioactive molecules . It is derived from analogs of important biogenic amines .


Synthesis Analysis

The compound was synthesized by the reaction of phthalimide with 1,3 dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which was then treated with 1-phenylpiperazine in acetonitrile . The synthesis process was carried out under solventless conditions and involved simple heating and relatively quick reactions .


Molecular Structure Analysis

The molecular structure of the compound was characterized by proton nuclear magnetic resonance spectroscopy (NMR) and single crystal x-ray diffraction method . The crystal structure is monoclinic, with a = 9.5306 (2) Å, b = 6.1971 (2) Å, c = 23.3849 (7) Å, β = 101.445 (3)°, V = 1353.70 (7) Å^3, Z = 4 .


Chemical Reactions Analysis

The compound was synthesized using simple heating and relatively quick solventless reactions . The reaction involved the use of phthalimide and 1,3 dibromopropane, followed by treatment with 1-phenylpiperazine in acetonitrile .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H21N3O3 and a molecular weight of 363.41 . Further physical and chemical properties such as melting point, boiling point, and density would require additional specific experimental data.

Scientific Research Applications

Antimicrobial Properties

2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione has been studied for its antimicrobial properties. Synthesized through a specific reaction process, this compound exhibited moderate activity against pathogens like Staphylococcus aureus and Candida albicans. The crystal structure of the compound was characterized using X-ray diffraction, and its antimicrobial activities were validated through computational studies including density function theory (DFT) and molecular docking (Ghabbour & Qabeel, 2016).

Antitumor Activity

Arylpiperazine derivatives, including variations of the isoindoline-1,3-dione, have shown potential antitumor activity. These compounds were synthesized and crystallized, and their molecular structures were determined. The presence of halogen atoms in some derivatives influenced their conformation and configuration, which could be significant in understanding their antitumor potential (Zhou et al., 2017).

Optoelectronic Applications

Research has also explored the use of isoindoline-1,3-dione derivatives in optoelectronic applications. Novel acridin-isoindoline-1,3-dione derivatives were synthesized and showed promising photophysical and thermal properties. These compounds were studied for their absorbance, fluorescence, and thermal stability, indicating potential for use in fluorescent materials and optoelectronic devices (Mane et al., 2019).

Structural and Spectral Analysis

Isoindoline compounds, including 2-(3-chloro-4-(4-chlorophenoxy)phenyl)isoindoline-1,3-dione, have been synthesized and characterized for their molecular structure and vibrational frequencies. These studies, conducted using FT-IR, UV-Vis, and X-ray diffraction, contribute to the understanding of the physical and chemical properties of these compounds, which could have implications in various scientific fields (Evecen et al., 2016).

Corrosion Inhibition

Aza-pseudopeptides derived from isoindoline-1,3-dione have been evaluated for their efficiency in inhibiting corrosion of mild steel in acidic environments. These compounds demonstrated significant inhibition effects, making them potential candidates for industrial applications in corrosion prevention (Chadli et al., 2017).

Biochemical Analysis

Biochemical Properties

2-(3-Oxo-3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, this compound has been shown to inhibit certain proteases, which are enzymes that break down proteins. The interaction with proteases involves binding to the active site, thereby preventing substrate access and subsequent catalysis. Additionally, this compound can modulate the activity of receptors, such as the dopamine receptor D2, by binding to its allosteric site .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving neurotransmitters. For instance, its interaction with the dopamine receptor D2 can alter dopamine signaling, impacting neuronal communication and potentially offering therapeutic benefits for neurological disorders. Furthermore, this compound affects gene expression by modulating transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions. It binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the binding site. Additionally, the compound can activate or inhibit receptors by binding to their allosteric sites, thereby modulating their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of enzyme activity and modulation of receptor signaling observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can selectively inhibit target enzymes and receptors without significant toxicity. At higher doses, adverse effects such as toxicity and off-target interactions may occur. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells, where it can accumulate in specific compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and receptors. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals. This localization is essential for its function and efficacy in biochemical reactions .

Properties

IUPAC Name

2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-19(23-14-12-22(13-15-23)16-6-2-1-3-7-16)10-11-24-20(26)17-8-4-5-9-18(17)21(24)27/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSCBHFBWPBZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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